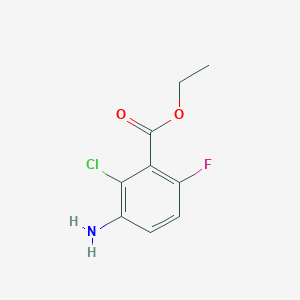
Ethyl 3-amino-2-chloro-6-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2-chloro-6-fluorobenzoate, with the chemical formula C9H9FO2, is a synthetic organic compound. It belongs to the class of benzoic acid derivatives and contains both amino and ester functional groups
Preparation Methods
a. Synthetic Routes: The synthesis of Ethyl 3-amino-2-chloro-6-fluorobenzoate involves several steps. One common approach is the reaction of 3-amino-2-chloro-6-fluorobenzoic acid with ethyl chloroformate (ClCOOEt) in the presence of a base (such as triethylamine). The resulting ester can be isolated and purified .
b. Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in laboratories or small-scale settings using the above synthetic route.
Chemical Reactions Analysis
Ethyl 3-amino-2-chloro-6-fluorobenzoate can participate in various chemical reactions:
Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Aromatic Substitution: The chlorine and fluorine atoms make it susceptible to electrophilic aromatic substitution reactions.
Reduction: Reduction of the nitro group (if present) can lead to the corresponding amine.
Common reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., hydrogen gas with a catalyst).
Scientific Research Applications
Ethyl 3-amino-2-chloro-6-fluorobenzoate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Agrochemicals: It may serve as a precursor for pesticides or herbicides.
Material Science: Its unique structure could contribute to novel materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance, in drug design, it might interact with specific protein targets or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 3-amino-2-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2,12H2,1H3 |
InChI Key |
RTTPGWDRBLNNAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















